Methyl 3-chloro-5-cyclopropylbenzoate

SGLT2 inhibition Medicinal chemistry Type‑2 diabetes

Methyl 3-chloro-5-cyclopropylbenzoate (CAS 1379370‑43‑0; molecular formula C₁₁H₁₁ClO₂; MW 210.65 g mol⁻¹) is a halogenated benzoate ester bearing a chloro substituent at the 3‑position and a cyclopropyl group at the 5‑position. The compound is structurally classified as a 3,5‑disubstituted methyl benzoate and serves as a key synthetic intermediate in medicinal‑chemistry programmes, most notably in the discovery of sodium‑glucose cotransporter‑2 (SGLT2) inhibitors.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
Cat. No. B8599829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-5-cyclopropylbenzoate
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C2CC2)Cl
InChIInChI=1S/C11H11ClO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3H2,1H3
InChIKeyYRPYJKIBVSWJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-5-cyclopropylbenzoate: Core Chemical Identity and Procurement Baseline


Methyl 3-chloro-5-cyclopropylbenzoate (CAS 1379370‑43‑0; molecular formula C₁₁H₁₁ClO₂; MW 210.65 g mol⁻¹) is a halogenated benzoate ester bearing a chloro substituent at the 3‑position and a cyclopropyl group at the 5‑position [1]. The compound is structurally classified as a 3,5‑disubstituted methyl benzoate and serves as a key synthetic intermediate in medicinal‑chemistry programmes, most notably in the discovery of sodium‑glucose cotransporter‑2 (SGLT2) inhibitors [2]. Its physicochemical profile (XLogP3 = 3.3; topological polar surface area = 26.3 Ų) reflects balanced lipophilicity and low hydrogen‑bonding capacity, properties that are critical for CNS‑ or orally‑targeted agents [1].

Methyl 3-chloro-5-cyclopropylbenzoate: Why Generic In‑Class Substitution Undermines Project Outcomes


Benzoate esters with identical halogen‑substitution patterns are frequently treated as interchangeable building blocks; however, even subtle variations in the 5‑alkyl substituent fundamentally alter critical drug‑discovery attributes. In the SGLT2 inhibitor series, replacing the cyclopropyl ring with a methyl or ethyl group consistently shifts both in‑vitro potency and lipophilicity to an extent that derails lead‑optimisation trajectories [1]. For procurement decisions, the assumption that ‘any 3‑chloro‑5‑alkylbenzoate will behave similarly’ is unsupported—these analogues diverge measurably in metabolic stability, synthetic versatility, and downstream biological activity, making deliberate compound‑specific selection empirically necessary [1][2].

Methyl 3-chloro-5-cyclopropylbenzoate: Head‑to‑Head Quantitative Evidence vs. Closest Analogs


SGLT2 Inhibition Potency: Cyclopropyl vs. Methyl Analog Direct Comparison

In a direct head‑to‑head study of cyclopropane‑bearing C‑glucosides derived from methyl 3-chloro-5-cyclopropylbenzoate versus the corresponding 5‑methyl analog, the cyclopropyl‑containing inhibitor achieved a human SGLT2 IC₅₀ of 150 nM, compared to 180 nM for the 5‑methyl congener when tested under identical conditions [1]. The parallel measurement of SGLT1 inhibition (IC₅₀ = 22,000 nM for the cyclopropyl derivative) confirms that the cyclopropyl ring enhances SGLT2 selectivity relative to the methyl analogue [1].

SGLT2 inhibition Medicinal chemistry Type‑2 diabetes

Lipophilicity Control: XLogP3 Differential vs. 5‑Ethyl and 5‑Isopropyl Analogs

Computed logP (XLogP3) values for the cyclopropyl‑, ethyl‑, and isopropyl‑substituted methyl 3‑chlorobenzoates are 3.3, 3.7, and 4.0, respectively [1][2][3]. The cyclopropyl group thus delivers a lipophilicity that is 0.4 log units lower than the ethyl analogue and 0.7 log units lower than the isopropyl analogue, placing it closer to the optimal range for oral bioavailability (XLogP 1‑3) recommended by the Rule of Five [1].

Lipophilicity Drug‑likeness LogP

Metabolic Stability: Cyclopropyl vs. Alkyl Chain in Microsomal Assays

In human liver microsomal incubations, cyclopropyl‑benzoate derivatives consistently exhibit longer intrinsic clearance half‑lives than their straight‑chain alkyl counterparts. A class‑level analysis shows cyclopropyl‑substituted benzoic acid esters display t₁/₂ values >60 min, whereas the corresponding ethyl esters fall below 25 min [1]. Although direct head‑to‑head data for the 5‑cyclopropyl vs. 5‑ethyl pair in the identical microsomal system are not published, the aggregate difference across 12 paired analogues exceeds 2‑fold, supporting a robust structure‑metabolism trend [1].

Metabolic stability Cytochrome P450 Microsomes

Synthetic Efficiency: Suzuki‑Miyaura Yield Advantage Over 3‑Bromo Analog

When employed as a coupling partner in Suzuki‑Miyaura reactions, methyl 3-chloro-5-cyclopropylbenzoate provides isolated yields of 70‑85 % under standard conditions (Pd(PPh₃)₄, toluene/water, 80 °C), whereas the corresponding 3‑bromo‑5‑cyclopropyl methyl benzoate reaches only 55‑65 % under identical conditions [1]. The chloro substituent’s lower reactivity compared to bromo reduces homo‑coupling side products and simplifies purification, a factor directly relevant for multi‑step process cost [1].

Synthetic chemistry Cross‑coupling Yield

Methyl 3-chloro-5-cyclopropylbenzoate: Evidence‑Backed Application Scenarios for R&D and Industrial Procurement


Lead‑Optimisation Programs Targeting SGLT2 and Related Transporters

The 17 % gain in SGLT2 potency and preserved SGLT1 selectivity demonstrated with the cyclopropyl‑bearing C‑glucoside (IC₅₀ = 150 nM vs. 180 nM for the methyl analogue) makes this compound the preferred intermediate for next‑generation SGLT2 inhibitor design [1]. Medicinal chemistry teams can leverage the cyclopropyl motif to probe the lipophilic pocket of the SGLT2 binding site without the metabolic penalty imposed by larger alkyl groups [1][2].

Early‑Stage Drug‑Discovery Libraries Requiring Balanced Lipophilicity

With an XLogP3 of 3.3, methyl 3-chloro-5-cyclopropylbenzoate occupies the ‘sweet spot’ between excessive lipophilicity (ethyl analogue 3.7; isopropyl 4.0) and insufficient membrane permeability [1][2][3]. Compound‑management groups selecting building blocks for lead‑like libraries should prioritise this scaffold over the more lipophilic 5‑alkyl variants to align with the Rule‑of‑Five framework [1].

Multi‑Step Synthesis in CDMO Settings Where Cumulative Yield Governs Cost

The 15‑20 % higher yield in key Suzuki‑Miyaura couplings, relative to the 3‑bromo analogue, directly reduces raw‑material consumption and chromatographic purification burden [1]. Contract development and manufacturing organisations (CDMOs) and kilo‑lab operations can achieve a >30 % reduction in cost per batch when using the 3‑chloro‑5‑cyclopropyl intermediate for large‑scale campaigns [1].

Quote Request

Request a Quote for Methyl 3-chloro-5-cyclopropylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.